molecular formula C6H14O4S4 B043496 1,4-Bis(methylsulfonylsulfanyl)butane CAS No. 55-99-2

1,4-Bis(methylsulfonylsulfanyl)butane

Cat. No. B043496
CAS RN: 55-99-2
M. Wt: 278.4 g/mol
InChI Key: VIISOSSRZYEECK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, often including Michael donor/acceptors for creating fused cyclopentenes, indicating potential pathways for synthesizing compounds like 1,4-Bis(methylsulfonylsulfanyl)butane through sequential conjugate additions and specific elimination processes (Padwa et al., 1996). Additionally, the base-mediated synthesis of sulfones from bis(phenylsulfonyl)ethane and ketones suggests other synthetic approaches for related sulfonylsulfanyl compounds (Xie et al., 2013).

Molecular Structure Analysis

Structural analysis of similar compounds, such as 1,4-bis(phenylsulfinyl)butane, reveals unique noninterpenetrated two-dimensional nets formed in coordination polymers, suggesting that 1,4-Bis(methylsulfonylsulfanyl)butane could also exhibit intriguing molecular arrangements and interactions (Bu et al., 2002).

Chemical Reactions and Properties

Compounds similar to 1,4-Bis(methylsulfonylsulfanyl)butane, such as bis-alkylating agents, have been explored for their reactivity and potential in cancer chemotherapy, highlighting the chemical reactivity of sulfone groups in therapeutic contexts (Wilbur, 1978). Such studies provide a foundation for understanding the chemical reactions 1,4-Bis(methylsulfonylsulfanyl)butane might undergo.

Physical Properties Analysis

Investigations into the physical properties of related ionic liquids and compounds provide insights into the solubility, phase-transition temperatures, densities, and surface tensions, which are crucial for predicting the behavior of 1,4-Bis(methylsulfonylsulfanyl)butane in various environments (Jin et al., 2008).

Chemical Properties Analysis

The chemical properties of related bis-sulfoxide ligands and their use in catalytic reactions indicate the potential utility of 1,4-Bis(methylsulfonylsulfanyl)butane in asymmetric synthesis and other chemical transformations, suggesting a wide range of reactivity and applications (Chen et al., 2010).

Scientific Research Applications

Oxidation and Catalysis

1,4-Bis(methylsulfonylsulfanyl)butane and its derivatives have been applied in various oxidation and catalysis processes. For instance, 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide has been used efficiently for the selective oxidation of dialkyl and alkyl aryl sulfides to sulfoxides under mild conditions. The compound allows for easy product isolation and reusability of the spent reagent without significant loss, showcasing its efficiency and environmental friendliness in oxidation reactions (Manesh et al., 2015). Similarly, other related compounds have been utilized for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, demonstrating high yield and reusability without loss of catalytic activity (Goli-Jolodar et al., 2016).

Theoretical Studies and Reaction Mechanisms

Theoretical studies have shed light on the reaction mechanisms and structural behavior of 1,4-Bis(methylsulfonylsulfanyl)butane derivatives. For instance, the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane as an anticancer drug has been studied, revealing its behavior in chemical and biochemical media. The study provided insights into the molecule's reactivity, predicting the dissociation to alkene and sulfonyloxy functional groups as a prevalent reaction pathway in these media (Razavi, 2020).

Synthesis and Structural Analysis

These compounds have also been pivotal in the synthesis and structural analysis of various organic compounds. Notably, novel lanthanide(III) coordination polymers with 1,4-bis(phenyl-sulfinyl)butane forming unique lamellar square arrays have been synthesized, characterized, and their properties have been studied, illustrating the versatility of 1,4-Bis(methylsulfonylsulfanyl)butane derivatives in forming complex and structurally unique compounds (Bu et al., 2002).

properties

IUPAC Name

1,4-bis(methylsulfonylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISOSSRZYEECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286940
Record name 1,4-bis(methylsulfonylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(methylsulfonylsulfanyl)butane

CAS RN

55-99-2
Record name NSC48378
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(methylsulfonylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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